Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate
Description
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[3.4]octane backbone with a formyl (-CHO) substituent at the 8-position and a tert-butyl carbamate (-Boc) protecting group. The spirocyclic architecture imparts conformational rigidity, while the formyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(9-15)13(14)6-4-7-13/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVJCCXSIVFKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the formyl and tert-butyl ester groups. One common method involves the reaction of a suitable azaspiro compound with tert-butyl bromoacetate under basic conditions to form the ester. The formyl group can then be introduced via formylation reactions using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production methods for tert-butyl 8-formyl-5-azaspiro[3 the synthesis likely follows similar routes as those used in laboratory settings, with optimization for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Amide or ester derivatives
Scientific Research Applications
Chemistry
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse derivatives.
- Synthesis of Spirocyclic Compounds : The compound can be utilized to develop new spirocyclic frameworks that exhibit unique properties.
- Reactivity Studies : Investigating its oxidation, reduction, and substitution reactions provides insights into its chemical behavior.
Biology
In biological research, this compound is being explored for its potential as a scaffold in drug discovery:
- Biological Activity : Preliminary studies suggest that it may interact with specific molecular targets, enhancing binding affinity due to its rigid framework.
- Therapeutic Potential : The compound's formyl and carboxylate groups facilitate interactions that could lead to therapeutic effects in various diseases.
Medicine
This compound is under investigation for its applications in drug development:
- Drug Discovery : Its unique structure positions it as a candidate for developing novel therapeutics targeting specific diseases.
- Case Studies : Research has indicated potential anticancer properties, with studies showing effectiveness against specific cancer cell lines.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on prostate cancer cell lines (PC3 and DU145). Results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent.
-
Antimicrobial Activity :
- Investigations into similar compounds have shown promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, indicating that this compound may exhibit comparable effects.
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is not well-defined. its unique spirocyclic structure and functional groups suggest that it may interact with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides rigidity and spatial orientation that can influence binding to biological targets .
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The target compound is compared to analogs with modifications in:
- Substituent type (e.g., oxo, hydroxy, cyano).
- Spiro ring size (e.g., [3.4] vs. [3.5] octane).
- Heteroatom placement (e.g., 5-aza vs. 2,5-diaza).
Comparative Data Table
*Estimated based on analogs.
Functional and Reactivity Differences
Electrophilicity: The 8-formyl group in the target compound is highly electrophilic, enabling nucleophilic additions (e.g., in imine or hydrazone formation). In contrast, 2-oxo (ketone) analogs () are less reactive, favoring reductions or enolate chemistry . Cyanosubstituted derivatives () exhibit enhanced stability due to electron withdrawal, useful in stabilizing transition states .
Hydrogen Bonding and Solubility :
- Hydroxy -substituted compounds () participate in hydrogen bonding, improving aqueous solubility but introducing toxicity risks (H302, H315) .
- Diaza derivatives () have additional hydrogen-bonding sites, enhancing interactions with biological targets like enzymes .
Spiro Ring Effects :
- Spiro[3.4]octane systems (e.g., ) offer moderate ring strain, balancing rigidity and synthetic accessibility. Larger spiro[3.5] systems () may improve conformational diversity but require more complex syntheses .
Biological Activity
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is an organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 239.31 g/mol. The structural features include a tert-butyl group, a formyl group, and a carboxylate moiety, contributing to its unique reactivity and interaction capabilities with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 2375273-38-2 |
| Structural Features | Spirocyclic structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Binding Affinity : The spirocyclic scaffold provides a rigid framework that enhances binding affinity and selectivity for specific biological targets.
- Hydrogen Bonding : The presence of formyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which are critical for the compound's therapeutic effects.
- Target Interactions : Interaction studies have shown that this compound can inhibit certain enzymatic activities and modulate signaling pathways relevant to disease processes.
Research Findings
Recent studies have highlighted the compound's potential in drug discovery, particularly in the context of cancer research and other therapeutic applications.
Case Studies
- Inhibition Studies : Research indicates that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting its potential as an anti-cancer agent.
- Structure-Activity Relationship (SAR) : A comparative analysis with similar compounds has been conducted to understand the influence of structural variations on biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | Different functional group positions | Variability in reactivity and applications |
| Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate | Amino group instead of formyl | Distinct biological activity due to amino functionality |
| Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | Bicyclic structure | Differing spatial arrangement affecting binding properties |
Q & A
Basic: What synthetic strategies are optimal for preparing tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate?
Answer:
The synthesis typically involves multi-step routes starting from spirocyclic precursors. Key steps include:
- Formylation : Introducing the formyl group at position 8 via Vilsmeier-Haack or Duff reactions under controlled anhydrous conditions .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine, followed by acidic or catalytic hydrogenation for deprotection .
- Purification : Sequential recrystallization (e.g., using ethyl acetate/hexane) and column chromatography (silica gel, 20–50% EtOAc in hexane) to isolate the product .
Critical Parameters : Temperature control (-70°C for lithiation steps) and inert atmospheres (N₂/Ar) to prevent side reactions .
Advanced: How can computational methods predict the reactivity of the formyl group in this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electrophilicity of the formyl group. For example, LUMO maps can predict nucleophilic attack sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., NMDA receptors) using software like AutoDock Vina. Compare binding affinities with analogs lacking the formyl group .
- Crystallography : Refine X-ray data with SHELX to validate spirocyclic geometry and hydrogen-bonding patterns influencing reactivity .
Basic: What analytical techniques confirm the structural integrity of this spirocyclic compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 9.6–9.8 ppm (formyl proton) and δ 1.4 ppm (tert-butyl group) .
- ¹³C NMR : Peaks at ~200 ppm (carbonyl) and ~80 ppm (Boc quaternary carbon) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from Boc group) .
- X-ray Diffraction : Resolve spirocyclic geometry (e.g., dihedral angles between rings) using SHELXL .
Advanced: How to resolve contradictory bioactivity data in studies of azaspiro compounds?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and purity thresholds (>95% by HPLC) .
- SAR Analysis : Compare tert-butyl 8-formyl derivatives with analogs (e.g., 7-oxo or 7-methylene variants) to isolate formyl-specific effects .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like solvent polarity (logP) or topological polar surface area (TPSA) .
Basic: What are the key physicochemical properties influencing this compound’s research utility?
Answer:
- Lipophilicity : LogP ≈ 2.1 (predicted via ChemDraw), suitable for blood-brain barrier penetration .
- Solubility : ~10 mg/mL in DMSO; improves with polar co-solvents (e.g., 10% PEG-400) .
- Stability : Boc group stabilizes the amine under basic conditions but hydrolyzes in TFA/CH₂Cl₂ (1:1) .
Advanced: What strategies optimize enantioselective synthesis of this chiral spirocyclic compound?
Answer:
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric formylation (up to 90% ee) .
- Dynamic Resolution : Employ enzymes (e.g., Candida antarctica lipase B) to resolve racemic mixtures via kinetic resolution .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Utilize diastereomeric salts (e.g., with L-tartaric acid) to enhance enantiopurity .
Basic: How does the spirocyclic framework influence conformational dynamics?
Answer:
- Rotatable Bonds : Three rotatable bonds enable chair-boat transitions in the azaspiro ring, analyzed via variable-temperature NMR .
- Ring Strain : Spiro[3.4]octane’s strain energy (~5 kcal/mol) impacts reactivity; computed via Gaussian09 MMFF94 simulations .
Advanced: What mechanistic insights explain unexpected byproducts during formylation?
Answer:
- Over-Oxidation : Formyl to carboxylate conversion via excess oxidizing agents (e.g., KMnO₄). Mitigate with stoichiometric control .
- Ring-Opening : Acidic conditions during Boc deprotection may cleave the spiro ring. Use milder acids (e.g., TFA diluted in CH₂Cl₂) .
- Byproduct Identification : LC-MS/MS and 2D NMR (COSY, HSQC) to trace impurities .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and chemical goggles .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., LiAlH₄) .
- Spill Management : Absorb with vermiculite; neutralize acidic residues with NaHCO₃ .
Advanced: How to design SAR studies targeting neuroprotective applications?
Answer:
- Library Design : Synthesize derivatives with varied substituents (e.g., 8-nitro, 8-cyano) .
- In Vitro Assays : Measure NMDA receptor inhibition (IC₅₀) via fluorometric calcium flux assays .
- QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., TPSA, logD) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
